molecular formula C14H25N3O7 B13903033 tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid

tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid

Cat. No.: B13903033
M. Wt: 347.36 g/mol
InChI Key: WBAOQFZZEURLGK-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid (CAS 2940937-65-3) is a high-purity piperidine-based chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a carbamate group, a versatile motif known for its superior proteolytic stability and enhanced ability to permeate cell membranes compared to native amide bonds, making it an excellent peptide bond surrogate in drug design . The oxalic acid salt form improves the compound's crystallinity, handling, and solubility profile, facilitating its use in various experimental conditions . This chemical serves as a critical building block in synthetic organic chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs) and other complex molecules . Its structure is analyzed using rigorous methods including LCMS, HPLC, NMR, and GCMS to guarantee a purity of >99%, meeting pharmaceutical grade standards such as USP, BP, and Ph. Eur. . Researchers utilize this compound in exploratory studies across multiple disciplines, including medicinal chemistry for drug discovery, and as a reagent in the synthesis of fine chemicals and pesticide intermediates . ATTENTION: This product is for research purposes only (For Research Use Only). It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for scientific reference and does not constitute an endorsement for any application.

Properties

Molecular Formula

C14H25N3O7

Molecular Weight

347.36 g/mol

IUPAC Name

tert-butyl N-[3-(methylcarbamoyl)piperidin-3-yl]carbamate;oxalic acid

InChI

InChI=1S/C12H23N3O3.C2H2O4/c1-11(2,3)18-10(17)15-12(9(16)13-4)6-5-7-14-8-12;3-1(4)2(5)6/h14H,5-8H2,1-4H3,(H,13,16)(H,15,17);(H,3,4)(H,5,6)

InChI Key

WBAOQFZZEURLGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)NC.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound primarily involves the functionalization of a piperidine ring with carbamate and methylcarbamoyl groups, followed by salt formation with oxalic acid. The compound is prepared by a multi-step synthetic process including:

This synthetic route requires careful control of reaction conditions such as temperature, solvent choice, and pH to optimize yield and purity.

Detailed Synthetic Route

The preparation can be summarized in the following steps:

Step Reaction Reagents/Conditions Notes
1 Synthesis of tert-butyl 3-piperidylcarbamate Reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in anhydrous solvent (e.g., dichloromethane) under basic conditions (triethylamine) Protects the nitrogen with Boc group
2 Introduction of methylcarbamoyl group at 3-position Reaction with methyl isocyanate or methylcarbamoyl chloride under controlled temperature (0-5°C) Forms methylcarbamoyl substituent selectively
3 Purification of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate Column chromatography or recrystallization Ensures removal of unreacted materials and by-products
4 Salt formation with oxalic acid Treatment with stoichiometric oxalic acid in polar solvent (e.g., ethanol or acetone) at room temperature Forms stable oxalic acid salt enhancing solubility and crystallinity

Industrial Scale Considerations

  • Raw material sourcing: The availability of high-purity tert-butyl carbamate and methylcarbamoyl reagents is critical.
  • Reaction time: Typical reaction times range from 12 to 24 hours for each step to ensure completion.
  • Purification: Industrial processes may employ continuous flow chromatography or crystallization to improve scalability.
  • Yield optimization: Acid-catalyzed deprotection and salt formation steps are optimized to achieve yields between 78% and 96% depending on conditions.

Analytical Data and Research Findings

Purity and Physical Data

Parameter Value
Purity ≥ 97% (HPLC)
CAS Number 2940937-65-3
Physical State White to off-white solid
Molecular Weight Approx. 300-350 g/mol (depending on salt form)
Stability Decomposes > 200°C (oxalic acid salt form)

Characterization Techniques

  • NMR Spectroscopy: Confirms the presence of tert-butyl, methylcarbamoyl, and piperidyl moieties.
  • Mass Spectrometry: Confirms molecular ion peaks consistent with the oxalic acid salt.
  • Chiral Chromatography: Used to verify stereochemical purity if optically active forms are synthesized.
  • Elemental Analysis: Confirms composition consistent with molecular formula.

Research Findings on Preparation

  • The oxalic acid salt formation enhances the compound’s aqueous solubility and thermal stability compared to the free base.
  • Acid-catalyzed deprotection of the Boc group is preferred for higher yields (78–96%) compared to hydrogenolytic methods (60–70%).
  • Continuous flow synthesis methods have been explored for industrial production to improve scalability and reproducibility.
  • Purification by column chromatography remains standard for laboratory-scale synthesis, while recrystallization from polar solvents is favored industrially.

Comparative Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale Notes
Reaction Time 12-24 hours per step Optimized for continuous flow (hours) Continuous flow reduces time
Purification Column chromatography Crystallization, flow chromatography Scale-dependent methods
Yield 78–96% 80–90% Acid-catalyzed deprotection preferred
Solvent Dichloromethane, ethanol Ethanol, acetone, water mixtures Solvent choice impacts solubility
Temperature 0–25°C Controlled via process equipment Temperature critical for selectivity

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group may act as a reversible inhibitor of certain enzymes, while the piperidine ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional analogues of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid :

Compound Name Substituents Molecular Formula MW (g/mol) Key Features Applications Reference
This compound Boc, methylcarbamoyl, oxalic acid C₁₄H₂₅N₃O₇ 347.37 High solubility due to oxalic acid salt; >97% purity Pharmaceutical intermediate
tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate Boc, hydroxyl C₁₁H₂₀N₂O₃ 228.29 Chiral hydroxyl group; stereospecific reactivity Antibiotic synthesis; chiral auxiliaries
tert-butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate Boc, hydroxyl C₁₁H₂₀N₂O₃ 228.29 Epimeric hydroxyl configuration Anti-inflammatory agents
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate Boc, dimethyl C₁₂H₂₄N₂O₂ 228.33 Lipophilic dimethyl group; -20°C storage Kinase inhibitor intermediates
tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate Boc, methoxy, oxalic acid C₁₃H₂₄N₂O₆ 328.34 Methoxy enhances metabolic stability Neurological drug candidates

Commercial and Research Utility

  • Cost and Availability : The target compound is priced at ¥5,888.9/100 mg (China, 2025), significantly higher than simpler analogues like tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate , reflecting its specialized role in high-value drug discovery .

Key Research Findings and Limitations

  • Thermal Stability : The Boc group in the target compound decomposes at elevated temperatures (~150°C), limiting its use in high-temperature reactions compared to more stable carbamates like benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate .

Biological Activity

tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid (CAS No. 2940937-65-3) is a chemical compound that exhibits significant biological activity. This compound is characterized by its unique molecular structure, which includes a piperidine ring and a carbamate functional group, contributing to its potential pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O7
  • IUPAC Name : tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate oxalate
  • Physical Form : White to yellow solid
  • Purity : 95%

The presence of the tert-butyl group enhances the steric bulk of the molecule, influencing its interactions within biological systems. The carbamate group contributes to the compound's stability and potential efficacy as a therapeutic agent.

The biological activity of this compound is attributed to several mechanisms:

  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. For instance, studies have shown that related compounds can lower levels of malondialdehyde (MDA) and increase glutathione (GSH) levels in models of oxidative stress .
  • Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and mitigating cellular damage. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a critical role in pathogenesis .
  • Pharmacokinetic Properties : The compound demonstrates favorable pharmacokinetic characteristics, including high gastrointestinal absorption and blood-brain barrier permeability, making it a potential candidate for central nervous system-targeted therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Relevant Studies

Study ReferenceFocus AreaKey Findings
NeuroprotectionDemonstrated reduction in oxidative stress markers in astrocytes treated with similar compounds.
Antioxidant ActivityShowed significant antioxidant effects in vitro, reducing MDA levels in treated cells compared to controls.
PharmacokineticsHigh absorption rates and ability to cross the blood-brain barrier were confirmed through experimental models.

Q & A

Q. What are the established synthetic routes for tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate, and what key reagents are involved?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., EDCI) with HOBt for amide bond formation between the piperidine core and methylcarbamoyl groups .
  • Protection/deprotection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in THF or DCM under basic conditions (e.g., triethylamine) .
  • Final isolation : The oxalic acid salt is formed by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol), followed by recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and piperidine/methylcarbamoyl moieties .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the solid state, particularly for oxalic acid co-crystals .
  • LCMS/HPLC : Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 487.0 via LCMS) .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • High solubility : Polar aprotic solvents (DMSO, DMF) due to the carbamate and amide functionalities.
  • Limited solubility : In non-polar solvents (hexane, ether). Oxalic acid enhances aqueous solubility via salt formation .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step of the methylcarbamoyl group?

  • Catalyst selection : Use of DMAP or HOAt improves coupling efficiency in EDCI/HOBt-mediated reactions .
  • Temperature control : Reactions performed at 0–5°C minimize side products (e.g., racemization) .
  • Workup strategies : Precipitation in cold diethyl ether or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. What stability challenges arise under acidic or oxidative conditions, and how are they mitigated?

  • Acidic conditions : The Boc group is labile below pH 3. Stabilization requires buffered solutions (pH 5–7) during salt formation with oxalic acid .
  • Oxidative degradation : Susceptibility of the piperidine ring to oxidation necessitates inert atmospheres (N2_2/Ar) and antioxidants (e.g., BHT) during storage .

Q. How can discrepancies in analytical data (e.g., NMR vs. LCMS) be resolved?

  • Dynamic HPLC-MS : Detects trace impurities or diastereomers not resolved by static LCMS .
  • Variable temperature NMR : Identifies conformational flexibility or rotamers causing signal splitting .

Q. What purification methods are recommended for isolating stereoisomers of this compound?

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak®) with ethanol/hexane mobile phases .
  • Diastereomeric salt formation : Reaction with chiral acids (e.g., tartaric acid) followed by fractional crystallization .

Q. What mechanistic insights exist for the nucleophilic substitution reactions involving the piperidine core?

  • SN2 pathway : Observed in reactions with alkyl halides, where steric hindrance from the Boc group slows kinetics .
  • Ring-opening intermediates : Quinuclidine-like transition states form during nucleophilic attacks, as evidenced by DFT calculations .

Q. What role does oxalic acid play in modulating the compound’s bioavailability?

  • Salt formation : Enhances dissolution rate and oral absorption by increasing aqueous solubility .
  • Crystal engineering : Oxalic acid forms hydrogen bonds with the carbamate group, stabilizing the crystal lattice and improving shelf life .

Q. How do molecular interactions in co-crystals (e.g., with oxalic acid) influence physicochemical properties?

  • Hydrogen-bond networks : Synchrotron X-ray data reveal O–H···O and N–H···O interactions between oxalic acid and the carbamate group, altering melting points and hygroscopicity .
  • Thermal stability : Differential scanning calorimetry (DSC) shows co-crystals decompose at ~200°C, compared to 180°C for the free base .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s stability in DMSO be addressed?

  • Accelerated degradation studies : Conduct stress testing (40°C/75% RH) with periodic NMR analysis to identify decomposition products (e.g., tert-butyl alcohol from Boc cleavage) .
  • Additive screening : Co-solvents (e.g., TFA) or stabilizers (e.g., ascorbic acid) may mitigate free radical-mediated degradation in DMSO .

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) values?

  • Catalyst enantioselectivity : Palladium-based catalysts in asymmetric hydrogenation exhibit higher ee (~95%) compared to enzymatic methods (~80%) .
  • Racemization during workup : Acidic conditions in Boc deprotection can invert stereocenters; neutral pH buffers are recommended .

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